Cas no 1706216-21-8 (N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide)

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is a specialized benzamide derivative featuring a thiophene-substituted aromatic core and a methoxyethyl-thiophene side chain. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural motifs, which may influence binding affinity and metabolic stability. The presence of thiophene rings enhances π-electron delocalization, potentially improving interactions with biological targets. The methoxyethyl group offers tunable solubility and steric properties, making it adaptable for further derivatization. Its well-defined synthetic pathway allows for consistent purity, supporting reproducibility in preclinical studies. This compound is primarily of interest in medicinal chemistry for the development of novel bioactive molecules.
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide structure
1706216-21-8 structure
商品名:N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide
CAS番号:1706216-21-8
MF:C19H19NO2S2
メガワット:357.489662408829
CID:6057792
PubChem ID:90598454

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide
    • N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
    • F6451-0761
    • N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-thiophen-3-ylbenzamide
    • 1706216-21-8
    • AKOS024890988
    • インチ: 1S/C19H19NO2S2/c1-13-3-8-18(24-13)17(22-2)11-20-19(21)15-6-4-14(5-7-15)16-9-10-23-12-16/h3-10,12,17H,11H2,1-2H3,(H,20,21)
    • InChIKey: BSQLVFASBCPFKF-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=CC=C1C(CNC(C1C=CC(C2=CSC=C2)=CC=1)=O)OC

計算された属性

  • せいみつぶんしりょう: 357.08572120g/mol
  • どういたいしつりょう: 357.08572120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 412
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 94.8Ų

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6451-0761-5μmol
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
1706216-21-8 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6451-0761-1mg
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
1706216-21-8 90%+
1mg
$54.0 2023-05-20
Life Chemicals
F6451-0761-10mg
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
1706216-21-8 90%+
10mg
$79.0 2023-05-20
Life Chemicals
F6451-0761-2mg
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
1706216-21-8 90%+
2mg
$59.0 2023-05-20
Life Chemicals
F6451-0761-2μmol
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
1706216-21-8 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6451-0761-20mg
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
1706216-21-8 90%+
20mg
$99.0 2023-05-20
Life Chemicals
F6451-0761-25mg
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
1706216-21-8 90%+
25mg
$109.0 2023-05-20
Life Chemicals
F6451-0761-50mg
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
1706216-21-8 90%+
50mg
$160.0 2023-05-20
Life Chemicals
F6451-0761-20μmol
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
1706216-21-8 90%+
20μl
$79.0 2023-05-20
Life Chemicals
F6451-0761-4mg
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
1706216-21-8 90%+
4mg
$66.0 2023-05-20

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide 関連文献

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamideに関する追加情報

Introduction to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS No. 1706216-21-8)

The compound N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS No. 1706216-21-8) is a highly specialized organic compound with a complex structure that combines multiple functional groups, including a benzamide moiety, a thiophene ring, and a methoxy-substituted ethyl group. This compound has garnered significant attention in the field of organic chemistry and materials science due to its unique properties and potential applications in drug discovery, electronic materials, and advanced chemical synthesis.

The molecular structure of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is characterized by the presence of two thiophene rings, which are heterocyclic aromatic compounds known for their stability and electronic properties. The benzamide group further enhances the compound's reactivity and compatibility with various chemical reactions. Recent studies have highlighted the importance of thiophene-containing compounds in the development of novel materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

One of the key features of this compound is its ability to undergo various substitution reactions due to the presence of electron-donating groups like the methoxy group. This makes it a valuable intermediate in the synthesis of more complex molecules. Researchers have explored its potential as a building block for constructing advanced pharmaceutical agents, particularly in the design of kinase inhibitors and other bioactive molecules.

Recent advancements in computational chemistry have enabled detailed studies of the electronic properties of N-(2-methoxy...benzamide. These studies reveal that the compound exhibits significant π-conjugation due to the thiophene rings, which enhances its stability and reactivity under specific conditions. Such insights are crucial for optimizing its use in material science applications, where electronic properties play a pivotal role.

In terms of synthesis, N-(2-methoxy...benzamide can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The synthesis typically begins with the preparation of intermediates that incorporate the thiophene rings and methoxy groups. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product.

The application of this compound extends beyond traditional chemical synthesis. Its unique structure makes it an ideal candidate for exploring new avenues in medicinal chemistry. For instance, researchers have investigated its potential as an anti-inflammatory agent by evaluating its ability to inhibit specific enzymes involved in inflammatory pathways.

Moreover, N-(2-methoxy...benzamide has shown promise in catalytic applications due to its ability to stabilize transition metal catalysts during reactions. This property is particularly valuable in industrial processes where high catalytic efficiency is required.

Looking ahead, ongoing research into N-(2-methoxy...benzamide focuses on understanding its interactions with biological systems at the molecular level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its structural dynamics and binding affinities with target proteins.

In conclusion, N-(2-methoxy...benzamide (CAS No. 1706216-21-8) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, reactivity, and electronic properties make it an invaluable tool for researchers in organic chemistry, materials science, and medicinal chemistry.

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